Cas no 1274668-83-5 (11β,13-Dihydrotaraxinic acid)

11β,13-Dihydrotaraxinic acid 化学的及び物理的性質
名前と識別子
-
- 11β,13-Dihydrotaraxinic acid
- Cyclodeca[b]furan-6-carboxylic acid, 2,3,3a,4,5,8,9,11a-octahydro-3,10-dimethyl-2-oxo-, (3S,3aS,6Z,10E,11aS)-
- 11β,13-Dihydrotaraxinicacid
- 11??,13-Dihydrotaraxinic acid
- AKOS040763303
- 1274668-83-5
-
- インチ: 1S/C15H20O4/c1-9-4-3-5-11(14(16)17)6-7-12-10(2)15(18)19-13(12)8-9/h5,8,10,12-13H,3-4,6-7H2,1-2H3,(H,16,17)/b9-8+,11-5-/t10-,12-,13+/m0/s1
- InChIKey: JQZMBVCHIJERNH-STVAXTPNSA-N
- ほほえんだ: O1C(=O)[C@@H](C)[C@]2([H])CCC(C(O)=O)=CCCC(C)=C[C@@]12[H] |t:12,17|
計算された属性
- せいみつぶんしりょう: 264.13615911g/mol
- どういたいしつりょう: 264.13615911g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 1
- 複雑さ: 447
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 2
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 63.6Ų
11β,13-Dihydrotaraxinic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6254-5 mg |
11β,13-Dihydrotaraxinic acid |
1274668-83-5 | 5mg |
¥5965.00 | 2023-04-05 | ||
TargetMol Chemicals | TN6254-5mg |
11β,13-Dihydrotaraxinic acid |
1274668-83-5 | 5mg |
¥ 4420 | 2024-07-20 | ||
TargetMol Chemicals | TN6254-1 ml * 10 mm |
11β,13-Dihydrotaraxinic acid |
1274668-83-5 | 1 ml * 10 mm |
¥ 4520 | 2024-07-20 | ||
TargetMol Chemicals | TN6254-1 ml * 10 mm |
11β,13-Dihydrotaraxinic acid |
1274668-83-5 | 1 ml * 10 mm |
¥ 4520 | 2024-07-24 | ||
TargetMol Chemicals | TN6254-5mg |
11β,13-Dihydrotaraxinic acid |
1274668-83-5 | 5mg |
¥ 4420 | 2024-07-24 | ||
YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP05978-5mg |
11β,13-Dihydrotaraxinic acid |
1274668-83-5 | 97.5% | 5mg |
¥4650 | 2023-09-19 | |
TargetMol Chemicals | TN6254-5 mg |
11β,13-Dihydrotaraxinic acid |
1274668-83-5 | 98% | 5mg |
¥ 4,420 | 2023-07-11 | |
TargetMol Chemicals | TN6254-1 mL * 10 mM (in DMSO) |
11β,13-Dihydrotaraxinic acid |
1274668-83-5 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4520 | 2023-09-15 |
11β,13-Dihydrotaraxinic acid 関連文献
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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2. Book reviews
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
11β,13-Dihydrotaraxinic acidに関する追加情報
Introduction to 11β,13-Dihydrotaraxinic Acid (CAS No. 1274668-83-5)
11β,13-Dihydrotaraxinic acid, identified by its Chemical Abstracts Service (CAS) number 1274668-83-5, is a significant compound in the realm of organic chemistry and pharmaceutical research. This triterpenoid derivative, belonging to the oxoane family, has garnered considerable attention due to its unique structural properties and potential biological activities. The compound's molecular framework, characterized by a hydroxyl group at the 11β position and a double bond at the 13 position, distinguishes it from its parent compound, taraxinic acid, and positions it as a promising candidate for further exploration in medicinal chemistry.
The synthesis of 11β,13-Dihydrotaraxinic acid involves intricate organic transformations that highlight the compound's synthetic accessibility and versatility. Researchers have employed various methodologies, including enzymatic hydroxylation and oxidative cyclization, to achieve high yields and purity. These synthetic routes not only underscore the compound's feasibility for large-scale production but also open avenues for modifying its structure to enhance pharmacological efficacy.
Recent advancements in computational chemistry have further illuminated the pharmacophoric features of 11β,13-Dihydrotaraxinic acid. Molecular docking studies have revealed its potential binding interactions with various biological targets, including nuclear receptors and enzyme systems. These interactions suggest that the compound may exhibit modulatory effects on metabolic pathways, making it a candidate for therapeutic applications in areas such as diabetes management and lipid metabolism disorders.
In the context of natural product research, 11β,13-Dihydrotaraxinic acid has been isolated from certain species of the genus *Taraxacum*, commonly known as dandelions. The presence of this derivative in these plants underscores the rich biodiversity of secondary metabolites and their potential for pharmacological development. Phytochemical investigations have shown that 11β,13-Dihydrotaraxinic acid coexists with other bioactive compounds, which may synergize to produce enhanced biological effects.
The pharmacological profile of 11β,13-Dihydrotaraxinic acid has been a subject of extensive preclinical studies. Initial in vitro experiments have demonstrated its anti-inflammatory properties by inhibiting key pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, the compound has shown promise in antioxidant assays, where it effectively scavenged free radicals and reduced oxidative stress in cellular models. These findings align with the growing interest in natural products as sources of therapeutics for chronic inflammatory diseases.
Emerging research also suggests that 11β,13-Dihydrotaraxinic acid may possess neuroprotective potential. Studies using neuronal cell lines have indicated that the compound can protect against excitotoxicity induced by excessive glutamate exposure. This neuroprotective effect is attributed to its ability to modulate ion channel activity and reduce mitochondrial dysfunction. Given the rising prevalence of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases, 11β,13-Dihydrotaraxinic acid represents a promising lead for developing novel neuroprotective agents.
The role of 11β,13-Dihydrotaraxinic acid in metabolic regulation has been another area of active investigation. Animal models have demonstrated that administration of this compound can improve insulin sensitivity and reduce hyperglycemia in diabetic conditions. Mechanistic studies have pointed towards its ability to enhance glucose uptake in adipose tissues and skeletal muscles while inhibiting gluconeogenesis in the liver. These effects make 11β,13-Dihydrotaraxinic acid a compelling candidate for developing treatments targeting metabolic syndrome.
Moreover, the antimicrobial properties of 11β,13-Dihydrotaraxinic acid have been explored in recent years. Antimicrobial assays have shown that the compound exhibits activity against a range of Gram-positive bacteria and fungi. This broad-spectrum activity is particularly noteworthy given the increasing problem of antibiotic resistance worldwide. The antimicrobial mechanism likely involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
The chemical stability and formulation aspects of 11β,13-Dihydrotaraxinic acid are critical considerations for its potential therapeutic applications. Research has focused on optimizing storage conditions to prevent degradation and exploring suitable delivery systems such as nanoparticles or liposomes to enhance bioavailability. These formulation advancements are essential for translating preclinical findings into viable clinical candidates.
Future directions in 11β,13-Dihydrotaraxinic acid research include exploring its role in cancer biology. Preliminary data suggest that the compound may induce apoptosis in certain cancer cell lines by activating intrinsic death pathways. Further investigation into its anti-cancer mechanisms could pave the way for developing novel chemotherapeutic strategies.
The integration of traditional knowledge with modern scientific techniques has been instrumental in uncovering the potential of 11β,13-Dihydrotaraxinic acid. Ethnobotanical studies have highlighted traditional uses of dandelion extracts in various cultures, often citing their health-promoting properties. Modern phytochemical analysis has validated these traditional claims by identifying bioactive compounds like 11β,13-Dihydrotaraxinic acid, thereby bridging ancient wisdom with contemporary pharmacology.
In conclusion,11β,13-Dihydrotaraxinic acid (CAS No. 1274668-83-5) stands out as a multifaceted compound with significant therapeutic potential across multiple disease areas including inflammation metabolic disorders neurodegenerative diseases antimicrobial infections and possibly oncology Its unique structural features combined with promising preclinical data make it an attractive candidate for further clinical development The ongoing research into this natural product derivative underscores the importance of exploring botanical sources for novel pharmaceuticals
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